molecular formula C6H3Cl3 B084244 1,2,3-Trichlorobenzene CAS No. 12002-48-1

1,2,3-Trichlorobenzene

Cat. No. B084244
CAS RN: 12002-48-1
M. Wt: 181.4 g/mol
InChI Key: RELMFMZEBKVZJC-UHFFFAOYSA-N
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Description

1,2,3-Trichlorobenzene is an organochlorine compound used industrially as a dye carrier, an intermediate in chemical production (especially herbicides), a degreasing agent, and a lubricant .


Synthesis Analysis

1,2,3-Trichlorobenzene can be prepared via dehydrohalogenation of hexachlorocyclohexane. Also, 1,3,5-trichlorobenzene is formed as a byproduct. Small amounts of 1,2,3-trichlorobenzene can also be produced while chlorinating benzene with iron (III) chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trichlorobenzene has been determined using data from gas electron diffraction experiments and direct dipolar couplings from ¹H NMR experiments in a joint structural analysis .


Chemical Reactions Analysis

During the oxidative process, intermediates, including benzoic acid and glycerol, formed via attack by ROS. Upon further attack, these intermediates fragmented into smaller molecules such as formic, acetic, propionic, and butyric acids .


Physical And Chemical Properties Analysis

1,2,3-Trichlorobenzene forms white crystals with a faint aromatic odor. It is combustible and poorly soluble in water. The compound has a density of 1.45 g/cm³, a melting point of 53.5 °C, and a boiling point of 218.5 °C .

Scientific Research Applications

  • Molecular Structure Analysis : The molecular structure of 1,2,3-Trichlorobenzene has been studied using methods like gas electron diffraction, liquid crystal NMR, and X-ray crystallography. These studies help in understanding the structural properties of the compound (Blake et al., 1990).

  • Environmental Remediation : 1,2,3-Trichlorobenzene has been used in studies exploring its biodegradation. For instance, its transformation by the bacterium Methylosinus trichosporium OB3b via methane monooxygenase has been investigated (Sullivan & Chase, 1996). Additionally, studies on the catalytic hydrodechlorination of 1,2,3-trichlorobenzene provide insights into methods for detoxifying hazardous organic waste (Gioia et al., 1993).

  • Chemical Transformation Processes : Research has been conducted on the dechlorination of 1,2,3-Trichlorobenzene using advanced methods like heterogeneous catalysis in hydrocarbon solvents (Rodríguez & Lafuente, 2002) and mechanochemical reactions on oxide surfaces (Tanaka et al., 2003).

  • Studying Isotope Fractionation : Investigations into the stable carbon isotope fractionation during the aerobic and anaerobic transformation of trichlorobenzene, including 1,2,3-Trichlorobenzene, have been conducted to understand the processes better (Griebler et al., 2004).

  • Synthesis and Characterization : Research on the synthesis and characterization of derivatives and reaction products of 1,2,3-Trichlorobenzene, such as 4,6-Dinitro-1,2,3-Trichlorobenzene, provides insights into chemical synthesis methods and product analysis (Dong et al., 2011).

  • Photoluminescence Studies : Studies have been conducted on the control of morphologies, structures, and photoluminescence properties of nano/microcrystals using different trichlorobenzene isomers, including 1,2,3-Trichlorobenzene (Liu et al., 2014).

Safety And Hazards

1,2,3-Trichlorobenzene is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory tract irritation and may be harmful if inhaled. Prolonged or repeated skin contact may cause dermatitis .

Future Directions

The global nature of the 1,2,3-Trichlorobenzene market underscores the importance of expanding beyond traditional boundaries . Remediation of 1,2,3-Trichlorobenzene contaminated soil using a combined thermal desorption-molten salt oxidation reactor system has been studied .

properties

IUPAC Name

1,2,3-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H
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InChI Key

RELMFMZEBKVZJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026193
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C
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Flash Point

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c.
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor
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Density

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³
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Vapor Density

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26
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Vapor Pressure

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3
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Product Name

1,2,3-Trichlorobenzene

Color/Form

Platelets from alcohol, White crystals

CAS RN

87-61-6, 51703-47-0, 12002-48-1
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Melting Point

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C
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Synthesis routes and methods I

Procedure details

To 400 parts of 10.5% oleum there was added a solution of 100 parts of tertiary butylbenzoylbenzoic acid in 600 parts of commercial trichlorobenzene. The solution was added gradually over a 30 minute period to the well-stirred oleum held at 80° to 90° C. After the addition was complete, the reaction mixture was stirred at 90° C for 4 hours, then poured into 2000 parts of cold water. The aqueous and organic layers were allowed to separate, and the aqueous layer was removed by decantation. After washing the organic layer twice with 800 part portions of water, the residual acidity was neutralized by stirring the organic layer with another 800 parts of water, sufficient 30% aqueous sodium hydroxide solution being added to achieve a pH above 7.0. A final 800 part water wash was applied, and the product was fractionally distilled. From 562 parts of crude product there was obtained 480 parts of trichlorobenzene, 80 parts of tertiary butylanthraquinone-containing product and 6 parts of residual high-boiling tar. The product was 98.4 % tertiary butylanthraquinone. The yield was 86% of theory.
Name
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0 (± 1) mol
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reactant
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[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tertiary butylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Chlorine gas (400 mg, 573 millimoles) was bubbled into a solution of benzenephosphorusdichloride (789 microliters, 573 millimoles) in BPOD (10 ml) at room temperature. The initially clear colorless solution became warm and turned pale yellow, but remained clear. To this mixture was added 1,2-dichloro-3-nitrobenzene (1.0 g, 573 millimoles) and then the reaction mixture was heated to 170° C. for 5 hours. The cooled reaction mixture was then poured onto crushed ice/water (100 ml) and neutralized with 50% aqueous sodium hydroxide. After extracting with ether, the ether extracts were dried and concentrated in vacuo to yield 1,2,3-trichlorobenzene (880 mg, 94 weight %).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A flask equipped with a magnetic stir bar and a water cooled condenser with an oil bubbler was charged with 1,2,4,5-tetrachlorobenzene (648 mg, 3.0 mmol), sodium tetrahydridoborate (1135 mg, 30.0 mmol), bis(η5 -cyclopentadienyl)titanium dichloride (75 mg, 0.3 mmol) and 1-methyl-2pyrrolidine (NMP; 30.0 ml). The reaction mixture was heated at 96° C. in an oil bath. After 4.25 hours, lithium chloride (1.09 g, 30.0 mmol) was added. Aliquots were withdrawn by syringe, quenched with water, and extracted with diethyl ether. The ether layer was analyzed with the results shown in the following table. Only trichlorobenzene was produced.
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
1135 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-2pyrrolidine
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Example 3 was repeated replacing the benzene with 139.5 g of chlorobenzene. After 20 hours reaction, 25.7 g of 1,2,4-trichlorobenzene-insoluble polymer and 98.0 g of trichlorobenzene-soluble polymer were obtained. This indicates that while less reactive than benzene, chlorobenzene is also a suitable aromatic reactant.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
139.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichlorobenzene
Reactant of Route 2
1,2,3-Trichlorobenzene
Reactant of Route 3
1,2,3-Trichlorobenzene
Reactant of Route 4
1,2,3-Trichlorobenzene
Reactant of Route 5
1,2,3-Trichlorobenzene
Reactant of Route 6
1,2,3-Trichlorobenzene

Citations

For This Compound
4,470
Citations
C Holliger, G Schraa, AJ Stams… - Applied and …, 1992 - ncbi.nlm.nih.gov
Hexachlorobenzene (HCB), pentachlorobenzene (QCB), all three isomers of tetrachlorobenzene (TeCB), 1, 2, 3-trichlorobenzene (1, 2, 3-TCB), and 1, 2, 4-TCB were reductively …
Number of citations: 179 www.ncbi.nlm.nih.gov
JP Sullivan, HA Chase - Applied microbiology and biotechnology, 1996 - Springer
Transformation of 1,2,3- and 1,2,4-trichlorobenzene in the presence of 20 mM sodium formate, by the methanotrophic bacterium Methylosinus trichosporium OB3b, was studied using …
Number of citations: 23 link.springer.com
Y Su, Y Liang - Journal of Hazardous Materials, 2013 - Elsevier
The foliar uptake and downward translocation of trichloroethylene (TCE) and 1,2,3-trichlorobenzene (TCB) in wheat, corn, and tomato seedlings were investigated following 2–48-h …
Number of citations: 39 www.sciencedirect.com
J Li, X Sun, Z Yao, X Zhao - Chemosphere, 2014 - Elsevier
A combined thermal desorption (TD)–molten salt oxidation (MSO) reactor system was applied to remediate the 1,2,3-trichlorobenzene (1,2,3-TCB) contaminated soil. The TD reactor …
Number of citations: 32 www.sciencedirect.com
S Hartwig, N Dragomirova, A Kublik… - Environmental …, 2017 - Wiley Online Library
Dehalococcoides mccartyi is a small, slow‐growing bacterium of the phylum Chloroflexi that conserves energy using aliphatic and aromatic organohalides as electron acceptors, and …
RG Hazell, MS Lehmann, GS Pawley - … Crystallographica Section B …, 1972 - scripts.iucr.org
The crystal structure of 1, 2, 3-trichlorobenzene has been solved using neutron diffraction data. The crystal is monoclinic, P21/c with a= 12.66 (1), b= 8" 258 (3), c= 15.05 (2)/~ and t= 114-…
Number of citations: 22 scripts.iucr.org
F Gioia, V Famiglietti, F Murena - Journal of hazardous materials, 1993 - Elsevier
Detoxification by catalytic hydrotreatment can be a valid alternative to thermal incineration for the disposal of hazardous organic waste liquids. With this aim, the hydrodechlorination of 1,…
Number of citations: 35 www.sciencedirect.com
Z Yao, X Zhao, J Li - Environmental Progress & Sustainable …, 2014 - Wiley Online Library
This work focused on the destruction of 1,2,3‐trichlorobenzene (1,2,3‐ TCB ) in a binary molten salt oxidation ( MSO ) system. The effects of MSO reactor temperatures, additive amounts …
Number of citations: 16 aiche.onlinelibrary.wiley.com
F Gioia, EJ Gallagher, V Famiglietti - Journal of hazardous materials, 1994 - Elsevier
A process which has large potential as a disposal method of organic toxic wastes is hydrotreating. The present work has investigated the effects of hydrogen pressure on the catalytic …
Number of citations: 55 www.sciencedirect.com
T Chen, C Sun, T Wang, S Lomnicki, M Zhan, X Li… - Waste Management, 2020 - Elsevier
The formation of dibenzofuran (DF), polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and environmentally persistent free radicals (EPFRs) from 1,2,3-trichlorobenzene (…
Number of citations: 9 www.sciencedirect.com

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